2,2/'-Bibicyclo[2.2.1]heptane
Description
Contextualization within Bridged Polycyclic Hydrocarbon Systems
Bridged polycyclic hydrocarbons are a fascinating class of organic molecules characterized by their rigid, three-dimensional structures. These compounds, which feature rings that share three or more atoms, are distinct from fused ring systems where rings share only two adjacent atoms. A quintessential example of a bridged bicyclic compound is bicyclo[2.2.1]heptane, commonly known as norbornane (B1196662). walisongo.ac.iddoubtnut.com Norbornane itself is a saturated hydrocarbon with the chemical formula C₇H₁₂ and serves as the fundamental building block for a wide array of more complex molecules. walisongo.ac.id
Within this family, 2,2'-Bibicyclo[2.2.1]heptane, or binorbornane, represents a dimeric form of the norbornane unit. It consists of two bicyclo[2.2.1]heptane cages linked by a single carbon-carbon bond at their respective C2 positions. This linkage of two bulky, strained ring systems imparts unique properties to the molecule, making it a subject of significant interest in the study of strained hydrocarbons and their chemical behavior. The compound's rigid framework provides a well-defined spatial arrangement, which is invaluable for studying reaction mechanisms and structure-property relationships.
The Binorbornane Motif: Unique Structural Features and Academic Interest
The primary academic interest in 2,2'-Bibicyclo[2.2.1]heptane stems from its distinctive structural and stereochemical properties. The connection of two norbornane units creates a sterically crowded environment around the central C2-C2' bond.
Stereochemistry: The bicyclo[2.2.1]heptane system has two distinct non-bridgehead positions: exo (pointing away from the longer bridge) and endo (pointing towards the longer bridge). Consequently, the linkage in 2,2'-bibicyclo[2.2.1]heptane can result in three different diastereomers:
exo,exo-2,2'-Bibicyclo[2.2.1]heptane
endo,endo-2,2'-Bibicyclo[2.2.1]heptane
exo,endo-2,2'-Bibicyclo[2.2.1]heptane
The stereochemical outcome of its synthesis is a key area of research. Studies have shown that coupling reactions starting from either endo- or exo-2-bromonorbornane (B159885) can lead to the formation of the exo product with high diastereoselectivity. researchgate.net This suggests a common reaction intermediate, likely a 2-norbornyl radical, which preferentially reacts from the less sterically hindered exo face. researchgate.net The study of such stereochemical preferences provides valuable insights into the mechanisms of radical and organometallic reactions. researchgate.netconicet.gov.ar
Overview of Research Trajectories for 2,2'-Bibicyclo[2.2.1]heptane
Research on 2,2'-bibicyclo[2.2.1]heptane has largely been driven by an interest in synthetic methodologies for forming carbon-carbon bonds between sterically hindered centers and in understanding the fundamental aspects of strained molecules.
The synthesis of binorbornane is typically achieved through the reductive coupling of 2-halonorbornanes. A variety of methods have been explored, reflecting the evolution of cross-coupling reactions in organic chemistry. Early approaches likely utilized classical methods such as the Ullmann coupling, which involves the copper-catalyzed reaction of aryl or alkyl halides. organic-chemistry.orgwikipedia.org
More recent research has focused on the use of more efficient and selective transition-metal catalysts. Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for this transformation. researchgate.netacs.org For instance, the coupling of 2-bromonorbornane can be achieved using palladium catalysts, often in the context of studying fundamental reaction steps like oxidative addition and reductive elimination in sterically demanding substrates. walisongo.ac.idacs.org Similarly, nickel-catalyzed reactions, which are known to be effective for coupling unactivated alkyl halides, have been applied to the synthesis of such dimers. researchgate.netrsc.org These studies are often aimed not at the bulk production of binorbornane, but at probing the limits and mechanisms of these important catalytic systems.
Data Table for 2,2'-Bibicyclo[2.2.1]heptane
| Property | Value |
| Chemical Formula | C₁₄H₂₂ |
| Molecular Weight | 190.33 g/mol |
| CAS Number | 18947-78-9 |
| Common Name | Binorbornane |
| Physical State | Solid |
Note: Detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, and IR spectra are available in specialized chemical literature but are not broadly published in general databases.
Properties
CAS No. |
18947-78-9 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C14H22/c1-3-11-5-9(1)7-13(11)14-8-10-2-4-12(14)6-10/h9-14H,1-8H2 |
InChI Key |
CNPLCYMOFRVMHO-UHFFFAOYSA-N |
SMILES |
C1CC2CC1CC2C3CC4CCC3C4 |
Canonical SMILES |
C1CC2CC1CC2C3CC4CCC3C4 |
Origin of Product |
United States |
Synthetic Methodologies for 2,2 Bibicyclo 2.2.1 Heptane and Its Analogues
Foundational Synthetic Routes to the Bicyclo[2.2.1]heptane Skeleton
The construction of the bicyclo[2.2.1]heptane framework is a cornerstone of organic synthesis, with the Diels-Alder reaction being the most prominent and widely utilized method. However, alternative cyclization strategies also provide access to this important structural motif.
Diels-Alder Cycloadditions in Norbornane (B1196662) Synthesis
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is the quintessential method for synthesizing the bicyclo[2.2.1]heptane skeleton. pearson.comwikipedia.org Cyclopentadiene (B3395910) is a commonly used diene in this reaction, which can react with various dienophiles to form norbornene derivatives. pearson.comthieme-connect.com These derivatives can then be hydrogenated to yield the saturated norbornane structure. pearson.com
The versatility of the Diels-Alder reaction allows for the synthesis of a wide array of substituted norbornanes by employing different dienes and dienophiles. For instance, the reaction of cyclopentadiene with maleic anhydride (B1165640) or maleimide (B117702) derivatives proceeds smoothly to give endo-norbornenes in high yields. thieme-connect.com Furthermore, the use of substituted cyclopentadienes, such as those with oxy functions, can enhance the reactivity of the diene and lead to the formation of functionalized bicyclo[2.2.1]heptane skeletons. acs.org A notable example is the synthesis of norbornene itself through the dimerization of cyclopentadiene, which can then be used as a precursor for other norbornane derivatives. wikipedia.orgbohrium.com
The reaction conditions for Diels-Alder cycloadditions can be varied, including the use of catalysts, different solvents, or even solvent-free conditions like mechanochemical milling, which can provide high yields of the desired products. thieme-connect.com The stereoselectivity of the Diels-Alder reaction is a key feature, often leading to the preferential formation of the endo isomer, although the exo isomer can also be obtained under certain conditions.
Table 1: Examples of Diels-Alder Reactions in Norbornane Synthesis
| Diene | Dienophile | Product | Reference |
|---|---|---|---|
| Cyclopentadiene | Ethylene | Norbornene | bohrium.com |
| Cyclopentadiene | Maleic Anhydride | endo-Norbornene-5,6-dicarboxylic anhydride | thieme-connect.com |
| Cyclopentadiene | Maleimide | endo-5-Norbornene-2,3-dicarboximide | thieme-connect.com |
Alternative Cyclization Strategies for Bridged Systems
While the Diels-Alder reaction is dominant, other cyclization strategies have been developed to construct bridged bicyclic systems, including the bicyclo[2.2.1]heptane framework. These methods can be particularly useful for synthesizing derivatives that are not readily accessible through cycloaddition reactions.
One such approach involves intramolecular cyclization. For example, the synthesis of 7-azabicyclo[2.2.1]heptane-1-carboxylic acid has been achieved through a base-promoted internal nucleophilic displacement. unirioja.es Another strategy is the Nazarov cyclization of bridged bicyclic dienones, which can provide complex tricyclic products containing the bicyclo[2.2.1]heptane skeleton with high diastereoselectivity. nih.gov
Furthermore, rhodium-catalyzed intramolecular (3+2) dipolar cycloadditions have been employed to synthesize various bridged bicyclo[m.n.2] ring systems, offering a direct and efficient route to highly functionalized polycyclic structures. escholarship.org These alternative strategies highlight the diverse synthetic toolkit available to organic chemists for accessing the bicyclo[2.2.1]heptane core and its analogues. rsc.orgrsc.org
Direct and Indirect Synthetic Pathways to 2,2'-Bibicyclo[2.2.1]heptane
The synthesis of 2,2'-Bibicyclo[2.2.1]heptane can be approached through several distinct pathways, including multistep syntheses from pre-functionalized norbornane derivatives, reductive coupling reactions of norbornyl precursors, and isomerization or rearrangement of related bicyclic structures.
Multistep Synthesis from Precursors (e.g., 5-Vinyl-2-norbornene)
A common indirect route to 2,2'-Bibicyclo[2.2.1]heptane involves the use of 5-vinyl-2-norbornene (B46002) as a key starting material. nih.govnist.govgoogle.com This compound, readily available from the Diels-Alder reaction of cyclopentadiene and butadiene, possesses two reactive double bonds that can be selectively functionalized. google.com
One potential synthetic sequence involves the selective hydrogenation of the endocyclic double bond of 5-vinyl-2-norbornene to yield 5-vinylbicyclo[2.2.1]heptane. Subsequent derivatization of the vinyl group, for example through hydroboration-oxidation to form an alcohol, followed by conversion to a suitable leaving group, would provide a substrate for a coupling reaction. Two molecules of this functionalized norbornane could then be coupled, for instance, via a Wurtz-type reaction or a modern cross-coupling protocol, to form the C2-C2' bond of the bibicyclo[2.2.1]heptane. A final hydrogenation step would saturate the remaining double bond, if present, to yield the target molecule.
Another approach could involve the dicyclopropanation of 5-vinyl-2-norbornene, followed by ring-opening and rearrangement reactions to construct the dimeric framework. mdpi.com The specific sequence of reactions and the choice of reagents would be crucial in controlling the stereochemistry of the final product.
Reductive Coupling and Dimerization Reactions (e.g., Metal-Ammonia Reductions)
Reductive coupling reactions offer a more direct method for the synthesis of 2,2'-Bibicyclo[2.2.1]heptane from simpler norbornane precursors. orgsyn.org Metal-ammonia reductions, such as the Birch reduction, are powerful tools for the reduction of carbonyl compounds and can also promote dimerization. slideshare.netacs.orgresearchgate.net
For instance, the reduction of norcamphor (B56629) (bicyclo[2.2.1]heptan-2-one) with a metal like sodium or lithium in liquid ammonia (B1221849) can lead to the formation of a ketyl radical anion intermediate. electronicsandbooks.comrsc.org In the absence of a proton donor, these radical anions can dimerize to form a pinacol, which upon further reduction and deoxygenation could potentially yield 2,2'-bibicyclo[2.2.1]heptane. The stereochemical outcome of such reactions is highly dependent on the reaction conditions, including the choice of metal and the presence of additives. electronicsandbooks.com
Modern reductive coupling methods, often employing transition metal catalysts, can also be envisioned for the dimerization of norbornene or its derivatives. researchgate.net These reactions can offer high levels of chemo- and stereoselectivity. For example, the reductive coupling of two molecules of norbornene using a suitable catalyst could directly form the desired C-C bond.
Table 2: Potential Reductive Coupling Precursors for 2,2'-Bibicyclo[2.2.1]heptane
| Precursor | Reaction Type | Potential Product | Reference |
|---|---|---|---|
| Norcamphor | Metal-Ammonia Reduction | 2,2'-Dihydroxy-2,2'-bibicyclo[2.2.1]heptane | electronicsandbooks.comrsc.org |
| 2-Chloronorbornane | Wurtz-type Reaction | 2,2'-Bibicyclo[2.2.1]heptane | nist.gov |
Isomerization and Rearrangement in Bibicyclo[2.2.1]heptane Formation
The formation of 2,2'-Bibicyclo[2.2.1]heptane can also be achieved through the isomerization or rearrangement of other bicyclic or polycyclic hydrocarbons. pleiades.onlinegoogle.comresearchgate.net These reactions are often catalyzed by acids or transition metals and proceed through carbocationic intermediates.
For example, a precursor containing a different bridged bicyclic system could potentially rearrange to the more stable bibicyclo[2.2.1]heptane structure under appropriate conditions. The driving force for such a rearrangement would be the relief of ring strain. The study of the rearrangement of various bicyclo[2.2.1]heptane derivatives, often mediated by titanocene (B72419) alkylidene complexes, provides insight into the types of skeletal transformations that are possible. caltech.edu
It is also conceivable that a larger polycyclic hydrocarbon, upon fragmentation and subsequent recombination, could yield 2,2'-bibicyclo[2.2.1]heptane. The specific pathways and the feasibility of such reactions would depend on the structure of the starting material and the reaction conditions employed.
Reactivity and Mechanistic Organic Chemistry of 2,2 Bibicyclo 2.2.1 Heptane Frameworks
Intramolecular and Intermolecular Reactions of the Bibicyclo[2.2.1]heptane Core
The strained nature of the bibicyclo[2.2.1]heptane framework significantly influences its reactivity. scispace.com The inherent ring strain in the bicyclo[2.2.1]heptane units drives reactions that lead to more stable, less strained products.
Studies on similar strained hydrocarbons have shown that they can undergo various reactions, including metathesis with alkene and alkyne catalysts, which can lead to the formation of polymers or discrete trimeric species. acs.orgnih.gov The driving force for these reactions is often the release of ring strain. acs.org
In the context of 2,2'-bibicyclo[2.2.1]heptane, its strained nature makes it susceptible to oxidation, which can lead to the generation of reactive oxygen species. scispace.comnih.gov This reactivity has been explored in toxicological studies, where BBH was found to induce a genotoxic effect in bacteria through oxidative stress. scispace.complos.orgnih.gov The oxidation is believed to proceed via a free-radical chain mechanism, with the strained bonds contributing to a higher energy release compared to non-strained hydrocarbons. biorxiv.org
Bridgehead Reactivity and Electronic Effects in Bicyclo[2.2.1]heptane Systems
The bridgehead positions of the bicyclo[2.2.1]heptane system exhibit unique reactivity due to geometric and electronic constraints.
Carbocation Formation and Stability in Norbornane (B1196662) Derivatives (e.g., SN1 unreactivity)
The formation of a carbocation at the bridgehead of a bicyclo[2.2.1]heptane system is highly unfavorable. stackexchange.comquora.com This is a direct consequence of Bredt's rule, which states that a double bond cannot be placed at the bridgehead of a bridged ring system unless the rings are large enough. masterorganicchemistry.com The formation of a carbocation requires the carbon to adopt a trigonal planar geometry with sp² hybridization, which is sterically impossible within the rigid framework of the norbornane cage. stackexchange.comquora.comchegg.com This geometric constraint leads to significant angle strain, making the bridgehead carbocation extremely unstable. stackexchange.comquora.com
As a result, compounds like 1-bromobicyclo[2.2.1]heptane are exceptionally unreactive in S_N1 reactions, where the rate-determining step is the formation of a carbocation. stackexchange.comchegg.com While some bridgehead derivatives have been observed to undergo substitution under forcing conditions, the formation of a fully solvated and relaxed bridgehead cation is considered unlikely. stackexchange.com
In contrast, the 2-norbornyl cation, formed by the removal of a hydride from the C2 position, is a well-studied example of a non-classical carbocation. wikipedia.orgwikipedia.org Its stability is attributed to the delocalization of the positive charge through sigma bond participation, a concept that expanded the understanding of carbocation chemistry. wikipedia.org
Radical Pathways and Intermediates
Bridgehead radicals in the bicyclo[2.2.1]heptane system can be generated, for instance, through the decomposition of appropriate peroxide precursors. rsc.org The 2-norbornyl radical, derived from the removal of a hydrogen atom from the 2-position of norbornane, is a highly reactive intermediate. ontosight.ai Its structure features a planar, trigonal radical center stabilized by hyperconjugation. ontosight.ai
Free-radical addition reactions to norbornene, a related compound, have been shown to proceed with a preference for exo attack, which minimizes steric and torsional strain. rsc.org In some cases, both trans- and exo-cis-addition products are formed. rsc.org The presence of radical scavengers can influence the product distribution, indicating the involvement of radical intermediates. cdnsciencepub.com
Studies on polyfluorinated bicyclo[2.2.1]heptane derivatives have provided further insights into the generation and reactions of bridgehead radicals. rsc.org
Functional Group Transformations on the Bibicyclo[2.2.1]heptane Scaffold (e.g., Carboxylation, Hydration, Nucleophilic Substitution, Elimination)
The rigid bibicyclo[2.2.1]heptane scaffold can be functionalized through various chemical transformations.
Carboxylation: Bicyclo[2.2.1]heptane-2-carboxylic acid can be synthesized through methods like the oxidation of suitable bicyclic hydrocarbons or by constructing the bicyclic ring system followed by carboxylation. ontosight.ai The stereochemistry of the carboxyl group (endo or exo) can influence the compound's properties and reactivity. ontosight.ai An organocatalytic formal [4+2] cycloaddition has also been developed for the asymmetric synthesis of bicyclo[2.2.1]heptane-1-carboxylates. rsc.org
Hydration: While direct hydration of the bibicyclo[2.2.1]heptane core is not extensively documented, the principles of hydration reactions on related strained systems would apply.
Nucleophilic Substitution: As discussed previously, nucleophilic substitution at the bridgehead position via an S_N1 mechanism is highly disfavored due to the instability of the bridgehead carbocation. stackexchange.comchegg.com S_N2 reactions are also hindered at the bridgehead due to the impossibility of backside attack. chegg.com However, nucleophilic substitution can occur at other positions on the ring. For instance, the solvolysis of 2-norbornyl derivatives has been a cornerstone in the study of non-classical carbocations and neighboring group participation. uou.ac.indalalinstitute.com
Elimination: Elimination reactions can occur in appropriately substituted bicyclo[2.2.1]heptane derivatives. The stereochemistry of the leaving group and the accessibility of protons for abstraction will determine the feasibility and outcome of the elimination.
Oxidative Processes and Reactivity of Strained Hydrocarbons
The high ring strain in bicyclic systems like bibicyclo[2.2.1]heptane is a key driver of their reactivity, particularly in oxidative processes. nih.govnih.gov Strained hydrocarbons possess extra internal energy due to the deformation of valence bond angles, which is released during reactions like oxidation. scispace.com
Studies on 2,2'-bibicyclo[2.2.1]heptane have shown that it can undergo oxidation, leading to the generation of reactive oxygen species (ROS), including superoxide (B77818) anion radicals. scispace.complos.orgnih.govbiorxiv.org This oxidative effect has been demonstrated to cause genotoxicity in bacterial cells by inducing an SOS response. scispace.complos.orgnih.gov The oxidation is thought to proceed through a radical chain mechanism. biorxiv.org
The reactivity of strained hydrocarbons is a broad area of study, with research exploring their reactions with various catalysts and their potential as high-energy-density fuels. scispace.comacs.orgnih.gov
Reaction Dynamics and Kinetic Studies
The study of reaction dynamics and kinetics provides valuable information about the mechanisms of reactions involving the bibicyclo[2.2.1]heptane framework. For example, kinetic studies on the solvolysis of norbornyl derivatives were crucial in the debate over classical versus non-classical carbocations. core.ac.uk
Kinetic data for various reactions on the norbornane skeleton, such as rearrangements and substitutions, have been used to determine activation parameters and propose detailed reaction mechanisms. core.ac.uk These studies often involve techniques like NMR spectroscopy to follow the progress of reactions and identify intermediates. rsc.org
The table below summarizes key findings from reactivity studies on the bicyclo[2.2.1]heptane framework and related systems.
| Reaction Type | Substrate/System | Key Findings | References |
| Oxidation | 2,2'-Bibicyclo[2.2.1]heptane | Induces genotoxicity in bacteria via oxidative stress and generation of reactive oxygen species. | scispace.complos.orgnih.gov |
| S_N1 Reaction | 1-Bromobicyclo[2.2.1]heptane | Extremely unreactive due to the high strain and instability of the bridgehead carbocation. | stackexchange.comquora.comchegg.com |
| Radical Formation | Polyfluorobicyclo[2.2.1]heptane derivatives | Bridgehead radicals can be generated and their reactions studied. | rsc.org |
| Free-Radical Addition | Norbornene | Proceeds with a preference for exo attack to minimize steric and torsional strain. | rsc.org |
| Carboxylation | Bicyclo[2.2.1]heptane | Can be achieved through oxidation or cycloaddition reactions to yield carboxylic acid derivatives. | ontosight.airsc.org |
Stereochemistry, Conformation, and Chirality in 2,2 Bibicyclo 2.2.1 Heptane
Conformational Analysis of Bridged Bicyclic Systems (e.g., Preferred endo Conformation)
Bridged bicyclic systems like bicyclo[2.2.1]heptane are conformationally restricted compared to their monocyclic counterparts. libretexts.org The rigid framework of norbornane (B1196662), a key component of 2,2'-Bibicyclo[2.2.1]heptane, significantly limits its flexibility. libretexts.org The boat-like conformation of the six-membered ring is a defining feature. uci.edu
Substituents on the bicyclo[2.2.1]heptane skeleton can adopt either an exo or endo position. The endo position points towards the shorter ethano bridge, while the exo position points away from it. ontosight.ainist.govnist.govnist.gov In many substituted bicyclo[2.2.1]heptane derivatives, the endo conformation is the preferred arrangement for substituents. ontosight.ai This preference can be influenced by various factors, including steric and electronic effects. For instance, in certain reactions involving ester-substituted norbornenes, endo esters were found to be unreactive compared to their exo counterparts, highlighting the impact of stereochemistry on reactivity. caltech.edu
The conformational rigidity of these systems is a critical factor in their application in medicinal chemistry and materials science, as it allows for the precise positioning of functional groups. This rigidity is also observed in related systems like bicyclo[3.1.0]hexane and 2-oxa-bicyclo[2.2.1]heptane, which can lock a molecule in a specific conformation. nih.gov
Chiral Properties and Optical Activity of Binorbornane Analogues
The linkage of two bicyclo[2.2.1]heptane units to form 2,2'-Bibicyclo[2.2.1]heptane, also referred to as binorbornane, introduces multiple chiral centers. The inherent chirality of these molecules gives rise to distinct optical properties. The study of chiroptical phenomena, such as that observed in ketones, provides insight into the interactions between chromophores and their surrounding substituents. quick.cz
The chiroptical properties of binorbornane analogues are of significant interest for developing materials with specific light-interacting capabilities. researchgate.netmetu.edu.trnih.govresearchgate.net For example, the dissymmetry factor (g), which quantifies the strength of chiroptical activity, is a key parameter in the characterization of these materials. The arrangement of chromophores within the chiral scaffold dictates the observed Cotton effect in circular dichroism (CD) spectra. quick.cz The development of new synthetic methods allows for the creation of novel chiral structures with tailored optical and chiroptical properties. metu.edu.tr
The relationship between the stereostructure and the chiroptical response is a central theme in the study of these molecules. Even subtle changes in the molecular geometry can lead to significant alterations in the observed optical rotation and circular dichroism spectra. researchgate.net
Stereoisomerism and Absolute Configuration Elucidation
The presence of multiple stereocenters in 2,2'-Bibicyclo[2.2.1]heptane and its analogues leads to the possibility of a variety of stereoisomers. doubtnut.comchegg.com The determination of the absolute configuration of these chiral molecules is a crucial aspect of their study, particularly in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly. libretexts.orgnih.gov
Several methods are employed to elucidate the absolute configuration of chiral bicyclic compounds. X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. libretexts.orgsci-hub.sersc.org This technique was used to determine the absolute configuration of precursors to bicyclo[2.2.1]heptan-2-one, resolving a previous ambiguity. wpmucdn.comresearchgate.net
Vibrational circular dichroism (VCD) spectroscopy, in conjunction with quantum chemical calculations, has emerged as a powerful tool for determining the absolute configuration of chiral molecules in solution. researchgate.netnih.gov This method compares the experimental VCD spectrum with the calculated spectrum for a specific enantiomer to make an assignment. Other computational methods, such as the analysis of optical rotation and electronic circular dichroism, are also valuable in this endeavor. frontiersin.org
The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the R/S descriptor to each stereocenter, providing a systematic nomenclature for the different stereoisomers. libretexts.org
Influence of Stereochemistry on Molecular Recognition and Interactions
The well-defined three-dimensional structure and stereochemistry of 2,2'-Bibicyclo[2.2.1]heptane and its analogues play a critical role in molecular recognition and intermolecular interactions. nih.govnih.govresearchgate.netarxiv.org The rigid bicyclic framework acts as a scaffold, presenting functional groups in a precise spatial arrangement, which is essential for specific binding to biological targets like proteins and enzymes. the-innovation.org
The concept of "chiral recognition" is central to understanding how these molecules interact with other chiral entities. nih.gov The "lock and key" model, where a ligand fits into a specific binding site, is often governed by the stereochemistry of the interacting molecules. nih.gov Even small differences in the stereochemical arrangement can lead to significant changes in binding affinity and biological activity. nih.gov
The influence of stereochemistry extends to the formation of supramolecular assemblies. The specific geometry of the chiral building blocks can direct the formation of distinct macroscopic structures. nih.gov This principle is being explored for the development of new materials and sensory systems. The study of how conformational changes impact the specificity of molecular recognition reveals that a slight "mismatch" between a ligand and its target can sometimes enhance selectivity, a concept known as conformational proofreading. plos.org The interplay between the chemical properties and the conformational landscape of these molecules is a key determinant of their function. plos.org
Advanced Spectroscopic and Diffraction Based Characterization of 2,2 Bibicyclo 2.2.1 Heptane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the detailed structural elucidation of 2,2'-Bibicyclo[2.2.1]heptane in solution. The rigid, strained bicyclic framework gives rise to complex and often overlapping signals in the proton spectrum, making one-dimensional and two-dimensional techniques essential for unambiguous assignment.
Application of Chiral Lanthanide Shift Reagents for Enantiomeric Purity Assessment
2,2'-Bibicyclo[2.2.1]heptane is a chiral molecule, and its synthesis can result in a mixture of enantiomers. Determining the enantiomeric purity (or enantiomeric excess) is often crucial. NMR spectroscopy, in conjunction with chiral lanthanide shift reagents (LSRs), provides a powerful method for this assessment. researchgate.netharvard.edu
Chiral LSRs, such as complexes of europium or ytterbium with chiral ligands (e.g., Eu(hfc)₃, tris[3-(heptafluoropropylhydroxymethylene)-d-camphorato]europium(III)), are paramagnetic compounds that can reversibly coordinate to Lewis basic sites in a substrate molecule. While 2,2'-Bibicyclo[2.2.1]heptane itself lacks a Lewis basic site, this technique is highly applicable to its functionalized derivatives (e.g., alcohols, ketones).
When the chiral LSR binds to a racemic or enantiomerically enriched mixture of a derivative, it forms transient diastereomeric complexes. These diastereomeric complexes have different magnetic environments, causing the NMR signals of the two enantiomers, which are identical in a standard NMR spectrum, to shift to different extents (lanthanide-induced shift, LIS). This results in the separation of signals for each enantiomer, allowing for their direct integration to determine the enantiomeric ratio. researchgate.net
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of 2,2'-Bibicyclo[2.2.1]heptane and to gain insight into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For 2,2'-Bibicyclo[2.2.1]heptane (C₁₄H₂₂), HRMS can easily distinguish it from other compounds with the same nominal mass but different elemental compositions.
The theoretical monoisotopic mass of 2,2'-Bibicyclo[2.2.1]heptane can be calculated with high precision, and an experimental HRMS measurement would be expected to match this value closely, confirming the compound's identity.
Table 2: Theoretical Mass Data for 2,2'-Bibicyclo[2.2.1]heptane
| Parameter | Value |
| Molecular Formula | C₁₄H₂₂ |
| Nominal Mass | 190 amu |
| Average Mass | 190.34 g/mol |
| Monoisotopic Mass | 190.1722 u |
An experimental HRMS result of 190.1720 would correspond to a mass error of approximately 1 ppm, providing very strong evidence for the C₁₄H₂₂ formula.
Gas Chromatography-Mass Spectrometry (GC-MS) for Complex Mixture Analysis
Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for analyzing mixtures containing 2,2'-Bibicyclo[2.2.1]heptane or for assessing the purity of a synthesized sample.
In a GC-MS analysis, the sample is first injected into the gas chromatograph, where different components of the mixture are separated based on their boiling points and interactions with the stationary phase of the GC column. The different stereoisomers of 2,2'-Bibicyclo[2.2.1]heptane may have slightly different retention times, potentially allowing for their separation.
As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting molecular ion and its characteristic fragment ions are detected. The mass spectrum serves as a chemical fingerprint. For 2,2'-Bibicyclo[2.2.1]heptane, fragmentation would likely involve the cleavage of the C-C bond linking the two units or fragmentation of the bicyclic rings themselves, often through retro-Diels-Alder reactions if unsaturation is present in derivatives, or loss of alkyl fragments. A common fragment would be the bicyclo[2.2.1]heptyl cation (C₇H₁₁⁺) at m/z 95.
X-ray Crystallography for Solid-State Structure Determination
Without experimental crystallographic data, a detailed analysis of the solid-state structure of 2,2'-Bibicyclo[2.2.1]heptane cannot be provided. This includes:
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Similarly, the absence of published infrared and Raman spectra for 2,2'-Bibicyclo[2.2.1]heptane prevents a detailed analysis of its vibrational modes. This would typically involve the identification of characteristic frequencies for C-H and C-C stretching and bending modes within the bicyclo[2.2.1]heptane cages and the central C-C single bond linking the two units.
Theoretical and Computational Investigations of 2,2 Bibicyclo 2.2.1 Heptane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are pivotal in understanding the electronic structure and energetics of 2,2'-Bibicyclo[2.2.1]heptane. These computational methods, such as Density Functional Theory (DFT), provide insights into the molecule's stability, reactivity, and electronic properties. The strained bicyclo[2.2.1]heptane cages, linked by a C-C bond, exhibit unique electronic characteristics due to their inherent ring strain.
The energetics of 2,2'-Bibicyclo[2.2.1]heptane are significantly influenced by the strain within the bicyclic moieties. This strain arises from deviations from ideal tetrahedral bond angles and eclipsing interactions. The heat of formation and strain energy are key energetic parameters determined through quantum chemical calculations. For instance, the ring strain energy of the parent bicyclo[2.2.1]heptane is considerable, and this is expected to be a defining feature of the dimeric structure as well. wikipedia.org The linkage of two such strained systems can lead to interesting electronic communication between the two cages, which can be probed by analyzing the molecular orbitals and electron density distribution.
A study on the genotoxic effect of 2,2'-bis(bicyclo[2.2.1]heptane) (BBH) noted that the molecule contains two units with strained bonds, which results in a higher energy release during oxidation compared to non-strained hydrocarbons. plos.org This highlights the energetic instability inherent in the molecule's structure.
Table 1: Calculated Energetic Properties of Related Strained Systems
| Compound | Ring Strain Energy (kcal/mol) | Method |
| Cyclopropane | 29 | Experimental |
| Cyclobutane | 26.3 | Experimental |
| Cyclopentane (B165970) | 7.4 | Experimental |
| Cyclohexane | 1.3 | Experimental |
This table presents experimental ring strain energies for common cycloalkanes to provide context for the strain present in the bicyclo[2.2.1]heptane system. Data derived from various sources. wikipedia.org
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction of a molecule with a receptor or enzyme active site. derpharmachemica.com While specific docking studies for 2,2'-Bibicyclo[2.2.1]heptane are not widely reported in the provided search results, the principles of these methods can be applied to understand its potential biological activity. The rigid, bulky, and lipophilic nature of the 2,2'-Bibicyclo[2.2.1]heptane scaffold would be a key determinant in any potential protein-ligand interactions.
Docking studies involve placing a molecule (the ligand) into the binding site of a protein (the receptor) in various orientations and conformations to find the most stable binding mode. researchgate.net The scoring functions used in docking can then estimate the binding affinity. For a molecule like 2,2'-Bibicyclo[2.2.1]heptane, its shape and lack of polar functional groups would likely favor binding to hydrophobic pockets in a protein.
Molecular dynamics simulations can further refine docking results by simulating the movement of the ligand and protein over time, providing a more dynamic picture of the interaction. mdpi.com Such studies could reveal how the conformational flexibility of the bicyclo[2.2.1]heptane cages influences binding.
Strain Energy Calculations and Bond Angle Distortions in Highly Strained Systems
The bicyclo[2.2.1]heptane framework is a classic example of a strained ring system. The strain in this molecule is a combination of angle strain, resulting from C-C-C bond angles that deviate significantly from the ideal tetrahedral angle of 109.5°, and torsional strain from eclipsing C-H bonds. wikipedia.org In 2,2'-Bibicyclo[2.2.1]heptane, these strains are present in both bicyclic units.
Strain energy calculations quantify the excess energy of a cyclic molecule compared to a hypothetical strain-free reference compound. For bicyclo[2.2.1]heptane, the strain energy is a well-documented value. The major contributions to this strain are bond angle distortion (angular strain), bond stretching or compression, and non-bonding interactions between substituents. thaiscience.info
A study comparing the ring strain energy in cycloalkanes showed that cyclobutanes have a ring strain energy 3.57 times higher than cyclopentane, illustrating the significant energy penalty for smaller, more constrained rings. plos.org The bond angles in the bicyclo[2.2.1]heptane system are constrained by the bridged structure, leading to significant angle strain. A structural energy minimization approach can reveal that bond angle distortions, in addition to bond length distortions, are a driving factor for the resulting structure of strained compounds. diva-portal.org
Table 2: Comparison of Ideal and Actual Bond Angles in Strained Systems
| System | Ideal C-C-C Angle (sp³) | Actual C-C-C Angle |
| Cyclopropane | 109.5° | 60° |
| Cyclobutane | 109.5° | ~88° (puckered) |
| Bicyclo[2.2.1]heptane (bridgehead) | 109.5° | ~96° |
This table provides a comparison of ideal versus actual bond angles in selected strained ring systems. Data derived from various sources. wikipedia.org
Reaction Mechanism Elucidation through Computational Approaches
Computational chemistry provides powerful tools for elucidating reaction mechanisms. arxiv.orgsumitomo-chem.co.jp For a molecule like 2,2'-Bibicyclo[2.2.1]heptane, computational approaches can be used to study the pathways of its reactions, such as oxidation or thermal decomposition. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed.
For instance, in the context of its potential use as a fuel component, understanding the mechanism of its oxidation is crucial. plos.org Computational studies could model the initial steps of hydrogen abstraction or C-C bond cleavage, identifying the lowest energy pathways and the key intermediates involved. The high strain energy of the bicyclo[2.2.1]heptane cages is expected to play a significant role in its reactivity, potentially lowering the activation barriers for certain reactions that lead to ring-opening and the release of this strain. wikipedia.org
The elucidation of reaction mechanisms often involves the use of methods like Density Functional Theory (DFT) to map out the potential energy surface of a reaction. sumitomo-chem.co.jp This allows for the identification of transition state structures, which are critical for understanding the kinetics of a reaction.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can be used to predict various spectroscopic parameters, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These predicted spectra can then be compared with experimental data to confirm the structure of a compound or to aid in the interpretation of experimental spectra. researchgate.net
For 2,2'-Bibicyclo[2.2.1]heptane, quantum chemical calculations could predict its ¹³C and ¹H NMR spectra. The chemical shifts would be influenced by the unique electronic environment created by the strained bicyclic framework. For example, the use of lanthanide shift reagents in NMR spectroscopy has been employed to differentiate enantiomers of oxygenated bicyclo[2.2.1]heptane derivatives, a technique that could be informed by computational predictions. researchgate.net
Similarly, the vibrational frequencies of the molecule can be calculated and compared with experimental IR and Raman spectra. This comparison can help in assigning the observed vibrational modes to specific molecular motions. The accuracy of these predictions has improved with the development of more sophisticated computational methods and basis sets. mpg.de Comparing predicted and experimental spectroscopic data is a powerful tool for structural elucidation and for validating the computational models used. arxiv.org
Advanced Applications and Methodological Contributions of 2,2 Bibicyclo 2.2.1 Heptane in Chemical Sciences
Role as a Privileged Scaffold in Organic Synthesis
The bicyclo[2.2.1]heptane framework is recognized as a versatile building block in organic synthesis due to its rigid and well-defined three-dimensional structure. The dimeric form, 2,2'-Bibicyclo[2.2.1]heptane, leverages these properties, offering a larger, sterically demanding, and structurally constrained scaffold. This makes it a "privileged scaffold," a molecular framework that is capable of providing ligands for a variety of different receptors.
The rigid nature of the bibicyclo[2.2.1]heptane skeleton is crucial for the development of molecules that require specific conformations to interact effectively with biological targets. Its use as a core structure allows for the precise spatial arrangement of functional groups, which is a critical aspect in the design of new therapeutic agents and other bioactive compounds. The synthesis of novel bicyclo[2.2.1]heptane derivatives with functionalized bridgehead carbons highlights their utility as versatile building blocks in synthetic chemistry. cymitquimica.comnih.gov The introduction of functional groups, such as hydroxymethyl or amine moieties, onto the bicyclic frame creates reactive sites for further chemical transformations, enabling the construction of more complex molecular architectures. cymitquimica.com
Development of Novel Catalytic Systems
The unique structural features of 2,2'-Bibicyclo[2.2.1]heptane have led to its significant role in the advancement of catalytic systems, particularly in the realm of asymmetric synthesis and transition metal catalysis.
Chiral Ligands for Asymmetric Catalysis
The development of chiral ligands is paramount for asymmetric catalysis, a field focused on the synthesis of single enantiomers of chiral molecules. The C2-symmetric nature of many 2,2'-Bibicyclo[2.2.1]heptane derivatives makes them excellent candidates for chiral ligands. These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction.
A notable example is the derivative 1,1',7,7,7',7'-hexamethyl-2,2'-bibicyclo[2.2.1]heptane, which is utilized as a chiral ligand in asymmetric catalysis. lookchem.com The methylation at the 1, 1', 7, and 7' positions provides increased steric bulk, which can enhance enantioselectivity in catalytic transformations. The rigid backbone of the bibicyclo[2.2.1]heptane scaffold ensures that the chiral information is effectively transmitted from the ligand to the substrate during the catalytic cycle. The development of C2-symmetric bicyclo[2.2.1]heptadienes as highly enantioselective chiral ligands for rhodium-catalyzed asymmetric additions further underscores the potential of this class of compounds. bu.edu
Below is a table highlighting derivatives of the bicyclo[2.2.1]heptane scaffold and their roles in catalysis.
| Derivative Name | Application in Catalysis | Reference |
| 1,1',7,7,7',7'-Hexamethyl-2,2'-bibicyclo[2.2.1]heptane | Chiral ligand in asymmetric catalysis | lookchem.com |
| C2-Symmetric Bicyclo[2.2.1]heptadienes | Ligands for rhodium-catalyzed asymmetric addition | bu.edu |
| 7-Azabicyclo[2.2.1]heptane Derivatives | Cholinergic receptor ligands | google.com |
Studies of Transition Metal Catalysis
The bicyclo[2.2.1]heptane framework is integral to studies of transition metal catalysis. The strained nature of the double bonds in unsaturated derivatives like norbornadiene makes them highly reactive substrates in metal-catalyzed cycloaddition reactions. These reactions are powerful tools for the construction of complex polycyclic systems. nih.gov
Transition-metal-catalyzed domino reactions of strained bicyclic alkenes, including those derived from the bicyclo[2.2.1]heptane system, provide a platform for building molecules with multiple stereocenters. beilstein-journals.org The stereochemically well-defined and rigid nature of these bicyclic systems allows for predictable interactions with metal catalysts. beilstein-journals.org The development of metal-ligand cooperative approaches, where both the metal and the ligand participate in the catalytic transformation, has further expanded the utility of these systems. rsc.org
Design of Functional Materials
The inherent properties of the 2,2'-Bibicyclo[2.2.1]heptane structure, such as thermal stability and rigidity, have made it a target for the design of novel functional materials with specialized properties.
Polymer Science and Polymer Additive Research
In polymer science, the incorporation of rigid, bulky structures like bibicyclo[2.2.1]heptane into a polymer backbone can significantly enhance its thermal and mechanical properties. The high thermal resistance and chemical stability of polynorbornene backbones are well-documented. lboro.ac.uk The use of bicyclic compounds as polymer additives is also an active area of research. nasa.gov
Derivatives of bicyclo[2.2.1]heptane have been investigated as nucleating agents in thermoplastics and polyolefins. These additives can influence the crystallization temperature and reduce shrinkage in molded polymeric articles, leading to improved physical properties of the final product. The structure of the addition polynorbornene backbones is a key factor in their high thermal resistance and chemical stability. lboro.ac.uk
New Material Synthesis Strategies
The synthesis of 2,2'-Bibicyclo[2.2.1]heptane itself points towards its application in creating new materials. A common synthetic route involves the Diels-Alder reaction of 5-vinyl-2-norbornene (B46002) with dicyclopentadiene, followed by exhaustive hydrogenation. plos.org This process yields a strained hydrocarbon with a high internal energy due to the deformation of its valence bond angles. plos.org
This stored energy makes 2,2'-Bibicyclo[2.2.1]heptane a candidate as a high-performance fuel component, particularly for applications like liquid rocket engines. plos.org Furthermore, dimers of bicyclo[2.2.1]heptane derivatives have been proposed for use as base oil in traction drive fluids, highlighting their potential in specialized lubrication applications. google.com The genotoxic effects of 2,2'-bis(bicyclo[2.2.1]heptane) have been studied, indicating that its oxidation can lead to the generation of reactive oxygen species, a chemical property that is important to consider in its applications. plos.org
Synthesis of Complex Bioactive Molecules
The unique, conformationally constrained structure of the bicyclo[2.2.1]heptane skeleton is a desirable feature in medicinal chemistry for designing molecules with specific biological targets. cymitquimica.com This rigid framework is a component of various pharmaceutical compounds, where it serves to orient functional groups in a precise spatial arrangement, enhancing interaction with biological receptors. nih.gov
The bicyclo[2.2.1]heptane moiety is a critical building block for a range of pharmaceutical intermediates. Its derivatives are employed in the synthesis of complex therapeutic agents, including potent antagonists for chemokine receptors, which are involved in inflammatory responses and cancer metastasis. nih.gov For instance, N,N'-diarylsquaramide antagonists for the CXCR2 receptor have been developed incorporating a bicyclo[2.2.1]heptane group, leading to compounds with excellent pharmacokinetic profiles and significant anti-cancer metastatic effects. nih.gov The synthesis of these molecules often involves the nucleophilic substitution reaction between an amine-containing bicyclo[2.2.1]heptane and a squaramide core. nih.gov
Furthermore, derivatives such as 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid amides have been synthesized as inhibitors of Cathepsin C, a lysosomal cysteine protease implicated in various diseases. google.com The rigid bicyclic structure is also foundational in the development of prostanoid analogues with specific activities on human platelets. nih.gov The versatility of the bicyclo[2.2.1]heptane scaffold allows it to serve as a precursor for a wide array of biologically active compounds. smolecule.comontosight.ai
| Intermediate Class | Therapeutic Target/Application | Key Synthetic Feature | Reference |
|---|---|---|---|
| N,N'-diarylsquaramides | CXCR2 Antagonists (Anti-cancer) | Incorporation of a bicyclo[2.2.1]heptan-2-amine moiety. nih.gov | nih.gov |
| 2-Aza-bicyclo[2.2.1]heptane amides | Cathepsin C Inhibitors | Utilizes a 2-aza-bicyclo[2.2.1]heptane-3-carboxylic acid core. google.com | google.com |
| Prostanoid Analogues | Platelet Aggregation Modulators | Bicyclo[2.2.1]heptane ring system replaces the natural cyclopentane (B165970) ring. nih.gov | nih.gov |
| 7-Azabicyclo[2.2.1]heptane derivatives | Cholinergic Receptor Ligands (Analgesics) | Based on the natural product Epibatidine scaffold. google.com | google.com |
The bicyclo[2.2.1]heptane framework has been a key element in the total synthesis and development of analogues of natural products. A notable example is its application in the synthesis of prostaglandins, a class of physiologically active lipid compounds. scispace.com Synthetic strategies utilizing bicyclo[2.2.1]heptane derivatives provide a high degree of stereocontrol and flexibility, allowing for the efficient construction of various prostaglandin (B15479496) series (E, F, A, B, C) from common intermediates. scispace.com
Another significant area is the synthesis of carbocyclic nucleoside analogues, where the furanose sugar ring of a natural nucleoside is replaced by a carbocyclic system like bicyclo[2.2.1]heptane. scilit.commdpi.com These analogues often exhibit potent antiviral and anticancer activities. mdpi.comsemanticscholar.orgnih.gov The synthesis typically involves a key step, such as the Mitsunobu reaction, to couple a purine (B94841) or pyrimidine (B1678525) base with a functionalized bicyclo[2.2.1]heptane alcohol. scilit.comsemanticscholar.org For example, key intermediates like [(1R,2R,4R,6R)-6-(hydroxymethyl)bicyclo[2.2.1]heptan-2-yl]methyl benzoate (B1203000) can be reacted with 6-chloropurine (B14466) to generate a range of purine analogues. scilit.com This approach has led to the discovery of compounds with activity against viruses such as Herpes Simplex Virus-1 (HSV-1), Influenza, and Coxsackievirus B4. mdpi.comsemanticscholar.org
The natural ribose ring in nucleosides and nucleotides exists as an equilibrium of different conformations, primarily the North (N) and South (S) forms. nih.gov The bicyclo[2.2.1]heptane system has been ingeniously used to "lock" the sugar moiety into a specific conformation, typically the biologically preferred North (N) conformation. nih.gov This conformational constraint is crucial for designing highly selective ligands for specific receptors. diva-portal.org
Derivatives such as those containing an oxabicyclo[2.2.1]heptane ring system have been synthesized to create conformationally locked nucleotide analogues (cLNA). nih.gov These analogues have proven to be potent ligands for P2Y receptors, which are involved in various physiological processes. For instance, a cLNA bisphosphate derivative, MRS2584, which incorporates the oxabicyclo[2.2.1]heptane ring, was found to be a potent and selective antagonist for the human P2Y1 receptor. nih.gov The synthesis of these complex molecules often involves the coupling of a nucleobase with a triflate intermediate of the bicyclic system, a step that can be challenging due to the steric hindrance of the scaffold. nih.gov The ability to construct nucleotide analogues with such defined three-dimensional structures provides invaluable tools for probing biological systems and for the rational design of new therapeutic agents. oup.com
| Analogue Type | Key Structural Feature | Conformational Lock | Biological Target/Activity | Reference |
|---|---|---|---|---|
| cLNA (carbocyclic locked nucleic acid) | 2-oxa-bicyclo[2.2.1]heptane ring | Rigid North (N)-envelope conformation. nih.gov | Potent P2Y1 receptor antagonist. nih.gov | nih.gov |
| 1',2'-Azetidine modified ONs | Fused azetidine (B1206935) ring | North-East locked conformation. diva-portal.org | Antisense oligonucleotides with improved nuclease stability. diva-portal.org | diva-portal.org |
| Pyridin-2-one nucleoside | 2,5-dioxabicyclo[2.2.1]heptane ring | Conformationally locked sugar moiety. oup.com | Triplex-forming oligonucleotide for recognizing C-G base pairs. oup.com | oup.com |
Contributions to Fundamental Organic Chemistry Principles
Beyond its applications in synthesis, the bicyclo[2.2.1]heptane framework has been a valuable model system for investigating core principles of organic chemistry, such as the intricate relationships between molecular structure and chemical reactivity.
The rigid geometry of the bicyclo[2.2.1]heptane system imposes significant constraints on bond angles and distances, which in turn profoundly influences its reactivity. cymitquimica.com Studies on bicyclic ketones, such as bicyclo[2.2.1]heptane-2,5-dione, have provided insights into how the fixed structure enhances the acidity of α-protons compared to more flexible acyclic or monocyclic ketones. cdnsciencepub.com This effect is attributed to the defined orbital alignment within the rigid scaffold.
A direct investigation into the reactivity of the dimer, 2,2'-bis(bicyclo[2.2.1]heptane) (BBH), revealed a significant genotoxic effect on bacterial cells. nih.gov The study showed that BBH induces the SOS response in Escherichia coli, indicating DNA damage. nih.govplos.org Further investigation suggested that this genotoxicity is not due to an alkylating effect but rather stems from oxidative stress, as the compound's oxidation appears to generate reactive oxygen species. nih.govplos.org This finding establishes a clear relationship between the strained hydrocarbon structure of BBH and its biological reactivity, highlighting how the compound's architecture leads to specific toxicological pathways. nih.gov
The bicyclo[2.2.1]heptane skeleton is a classic model for studying the dynamics and reactivity of bridged ring systems. A key principle demonstrated by this framework is the extreme difficulty in forming a carbocation at a bridgehead position. nasa.gov A planar geometry is energetically favorable for an sp²-hybridized carbocation, but the rigid, cage-like structure of bicyclo[2.2.1]heptane prevents the bridgehead carbon from achieving this planarity. nasa.gov This results in a very high strain energy for the bridgehead cation, effectively inhibiting reactions that proceed via an SN1 mechanism at this position. nasa.gov
Similarly, free radical abstraction of a hydrogen atom from the bridgehead position is also inhibited. nasa.gov While tertiary hydrogens are typically reactive towards free radicals, studies using trichloromethyl radical showed no bridgehead hydrogen abstraction from bicyclo[2.2.1]heptane. nasa.gov This inertness is a direct consequence of the rigid dynamics of the bridged system, which restricts the orbital rehybridization necessary to stabilize the resulting radical. These foundational studies using the bicyclo[2.2.1]heptane system have been pivotal in shaping the understanding of steric and electronic effects in strained polycyclic molecules.
Q & A
What experimental design considerations are critical for optimizing the synthesis of 2,2'-Bibicyclo[2.2.1]heptane derivatives?
Basic Research Question
Synthesis optimization requires careful control of reaction conditions. For example, substituents and catalysts significantly influence reaction rates and yields. Kinetic studies on bicyclo[2.2.1]heptane derivatives highlight the importance of temperature gradients (e.g., cryogenic vs. reflux conditions) and solvent polarity (e.g., dichloromethane vs. THF) to stabilize intermediates . Advanced purification methods, such as preparative HPLC or column chromatography, are often necessary to isolate stereoisomers or eliminate side products .
How can computational methods predict the stability and reactivity of 2,2'-Bibicyclo[2.2.1]heptane-based high-energy density compounds (HEDCs)?
Advanced Research Question
Density functional theory (DFT) and molecular dynamics simulations are pivotal for evaluating thermodynamic properties. For instance, heats of formation (HOF) and bond dissociation energies (BDEs) can identify low-sensitivity derivatives with retained detonation performance. Computational studies on bicyclo[2.2.1]heptane nitramines reveal that C–NO₂ bonds exhibit higher stability than N–NO₂ bonds, guiding synthetic prioritization . NIST data repositories provide validated thermochemical parameters for benchmarking .
What spectroscopic techniques are most effective for characterizing the stereochemistry of 2,2'-Bibicyclo[2.2.1]heptane derivatives?
Basic Research Question
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly - and -NMR, resolves stereochemical complexity by analyzing coupling constants and diastereotopic protons. For example, vicinal coupling constants () in bicyclic systems differentiate endo and exo conformers . X-ray crystallography is indispensable for absolute configuration determination, as seen in studies of spiro-oxirane derivatives .
How do conflicting toxicological data for bicyclo[2.2.1]heptane derivatives inform risk assessment in academic research?
Advanced Research Question
Discrepancies arise from assay sensitivity and exposure models. While acute toxicity studies on 2-vinyl derivatives report low mammalian toxicity (LD₅₀ > 2000 mg/kg), bacterial genotoxicity assays (e.g., Ames test) show DNA damage at sub-millimolar concentrations . Researchers must reconcile these findings by validating in vitro results with in vivo models (e.g., zebrafish embryos) and assessing metabolic pathways that may detoxify reactive intermediates .
What role does stereoelectronic effects play in the reactivity of 2,2'-Bibicyclo[2.2.1]heptane derivatives during ring-opening reactions?
Advanced Research Question
Stereoelectronic effects dictate regioselectivity in ring-opening reactions. For example, epoxide derivatives undergo nucleophilic attack at the less hindered carbon due to hyperconjugative stabilization of transition states. Mechanistic studies using IR and Raman spectroscopy have identified key intermediates in oxirane ring-opening, with solvent polarity modulating reaction pathways .
How can researchers resolve contradictions in reported thermodynamic properties (e.g., melting points) for bicyclo[2.2.1]heptane derivatives?
Basic Research Question
Discrepancies often stem from impurities or polymorphic forms. Cross-referencing data from authoritative sources like NIST Chemistry WebBook (e.g., triple-point temperatures) and Joback/Crippen group contribution methods ensures accuracy . For example, NIST lists the melting point of 2-methyl-bicyclo[2.2.1]heptane as -95.1°C, while computational models may require calibration against experimental values .
What methodologies are employed to assess the environmental persistence of 2,2'-Bibicyclo[2.2.1]heptane derivatives?
Advanced Research Question
Hydrolysis and photolysis studies under simulated environmental conditions (e.g., UV-Vis irradiation at 254 nm) quantify degradation rates. For fluorinated derivatives like 2-(2,2-difluorovinyl)-bicyclo[2.2.1]heptane, gas chromatography-mass spectrometry (GC-MS) tracks volatile byproducts . Bioaccumulation potential is estimated using octanol-water partition coefficients () calculated via Crippen’s fragmentation method .
How do steric and electronic factors influence the catalytic applications of bicyclo[2.2.1]heptane frameworks?
Advanced Research Question
The rigid bicyclic structure enhances stereoselectivity in asymmetric catalysis. For instance, 2-azabicyclo[2.2.1]heptane derivatives act as chiral ligands in transition-metal catalysis, where the bridgehead nitrogen’s lone pair orientation dictates enantiomeric excess. X-ray absorption spectroscopy (XAS) studies reveal ligand-metal charge transfer dynamics critical for turnover frequency .
What strategies mitigate synthetic challenges in introducing functional groups to the bicyclo[2.2.1]heptane core?
Basic Research Question
Directed C–H functionalization using palladium or rhodium catalysts enables selective substitution. For brominated derivatives (e.g., 2-(bromomethyl)-bicyclo[2.2.1]heptane), Suzuki-Miyaura coupling installs aryl groups without ring strain . Protecting groups (e.g., tert-butyldimethylsilyl ethers) prevent undesired side reactions during multi-step syntheses .
How are machine learning models applied to predict novel bicyclo[2.2.1]heptane derivatives with tailored properties?
Advanced Research Question
Quantitative structure-property relationship (QSPR) models trained on datasets like PubChem and ChEMBL predict bioactivity or physicochemical properties. For HEDCs, neural networks optimize energy density and impact sensitivity by correlating molecular descriptors (e.g., HOF, molecular volume) with performance metrics . Open-source tools like RDKit facilitate feature extraction from bicyclic scaffolds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
